molecular formula C15H16ClN3O B15191532 2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-3-methyl-4-(1H-pyrrol-2-ylmethyl)-, (3S)- CAS No. 258849-92-2

2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-3-methyl-4-(1H-pyrrol-2-ylmethyl)-, (3S)-

Cat. No.: B15191532
CAS No.: 258849-92-2
M. Wt: 289.76 g/mol
InChI Key: SCGYOQRKXLNHMV-JTQLQIEISA-N
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Description

2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-3-methyl-4-(1H-pyrrol-2-ylmethyl)-, (3S)- is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is characterized by its unique structure, which includes a pyrrole moiety attached to the benzodiazepine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-3-methyl-4-(1H-pyrrol-2-ylmethyl)-, (3S)- typically involves the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a cyclization reaction. This can be achieved by reacting an appropriate o-phenylenediamine with a suitable carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Chlorine Atom: The chlorine atom is introduced via a chlorination reaction, often using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Pyrrole Moiety: The pyrrole moiety is attached through a nucleophilic substitution reaction, where the benzodiazepine core reacts with a pyrrole derivative under basic conditions.

    Final Modifications: The final step involves any necessary modifications to achieve the desired stereochemistry and purity of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, alkylating agents, nucleophiles

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound

Scientific Research Applications

2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-3-methyl-4-(1H-pyrrol-2-ylmethyl)-, (3S)- has a wide range of scientific research applications:

    Chemistry: The compound is used as a model molecule in studies of benzodiazepine chemistry, including reaction mechanisms and synthetic methodologies.

    Biology: In biological research, the compound is studied for its interactions with various biological targets, including receptors and enzymes.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of anxiety, insomnia, and other neurological disorders.

    Industry: In the pharmaceutical industry, the compound is used in the development of new benzodiazepine-based drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-3-methyl-4-(1H-pyrrol-2-ylmethyl)-, (3S)- involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. The compound binds to the GABA receptor, enhancing the inhibitory effects of GABA and leading to a calming effect on the brain. This mechanism is similar to that of other benzodiazepines, which are known for their anxiolytic, sedative, and muscle relaxant properties.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another well-known benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: A benzodiazepine used for its anxiolytic and sedative effects, with a different chemical structure.

    Alprazolam: A benzodiazepine commonly used in the treatment of anxiety and panic disorders.

Uniqueness

2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-3-methyl-4-(1H-pyrrol-2-ylmethyl)-, (3S)- is unique due to its specific chemical structure, which includes a pyrrole moiety. This structural feature may contribute to its distinct pharmacological properties and potential therapeutic applications.

Properties

CAS No.

258849-92-2

Molecular Formula

C15H16ClN3O

Molecular Weight

289.76 g/mol

IUPAC Name

(3S)-7-chloro-3-methyl-4-(1H-pyrrol-2-ylmethyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C15H16ClN3O/c1-10-15(20)18-14-5-4-12(16)7-11(14)8-19(10)9-13-3-2-6-17-13/h2-7,10,17H,8-9H2,1H3,(H,18,20)/t10-/m0/s1

InChI Key

SCGYOQRKXLNHMV-JTQLQIEISA-N

Isomeric SMILES

C[C@H]1C(=O)NC2=C(CN1CC3=CC=CN3)C=C(C=C2)Cl

Canonical SMILES

CC1C(=O)NC2=C(CN1CC3=CC=CN3)C=C(C=C2)Cl

Origin of Product

United States

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